molecular formula C9H14O4 B15212171 Ethyl 3-ethyl-2-oxooxolane-3-carboxylate CAS No. 82672-09-1

Ethyl 3-ethyl-2-oxooxolane-3-carboxylate

Cat. No.: B15212171
CAS No.: 82672-09-1
M. Wt: 186.20 g/mol
InChI Key: CECVZLLPZCXYAQ-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-2-oxotetrahydrofuran-3-carboxylate is an organic compound with the molecular formula C9H14O4. It belongs to the class of tetrahydrofuran derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of an ethyl group at the third position and a carboxylate ester group at the third position of the tetrahydrofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-ethyl-2-oxotetrahydrofuran-3-carboxylate typically involves the esterification of 3-ethyl-2-oxotetrahydrofuran-3-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-ethyl-2-oxotetrahydrofuran-3-carboxylate can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-2-oxotetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-ethyl-2-oxotetrahydrofuran-3-carboxylic acid.

    Reduction: 3-ethyl-2-oxotetrahydrofuran-3-methanol.

    Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-ethyl-2-oxotetrahydrofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-2-oxotetrahydrofuran-3-carboxylate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding carboxylic acid and ethanol. This hydrolysis reaction is crucial for the compound’s activity in biochemical pathways. The tetrahydrofuran ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxotetrahydrofuran-3-carboxylate: Lacks the ethyl group at the third position.

    Methyl 3-ethyl-2-oxotetrahydrofuran-3-carboxylate: Contains a methyl ester group instead of an ethyl ester group.

    3-ethyl-2-oxotetrahydrofuran-3-carboxylic acid: The carboxylic acid analog of the compound.

Uniqueness

Ethyl 3-ethyl-2-oxotetrahydrofuran-3-carboxylate is unique due to the presence of both an ethyl group and an ester group at the third position of the tetrahydrofuran ring. This structural feature imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

82672-09-1

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

ethyl 3-ethyl-2-oxooxolane-3-carboxylate

InChI

InChI=1S/C9H14O4/c1-3-9(7(10)12-4-2)5-6-13-8(9)11/h3-6H2,1-2H3

InChI Key

CECVZLLPZCXYAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCOC1=O)C(=O)OCC

Origin of Product

United States

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